molecular formula C23H17BrClN5 B2382853 3-(3-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-72-6

3-(3-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2382853
CAS No.: 866870-72-6
M. Wt: 478.78
InChI Key: CTEUVOFEIAJLBV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include a 3-bromophenyl group at position 3 of the triazole ring and a 4-chlorophenyl-substituted ethylamine moiety at position 5 of the quinazoline ring. This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of substituted benzamides with aldehydes followed by triazole ring formation, as seen in analogous triazoloquinazoline syntheses .

Properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN5/c24-17-5-3-4-16(14-17)21-23-27-22(26-13-12-15-8-10-18(25)11-9-15)19-6-1-2-7-20(19)30(23)29-28-21/h1-11,14H,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUVOFEIAJLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Quinazoline Formation: The quinazoline moiety is often constructed via condensation reactions involving anthranilic acid derivatives and formamide or its equivalents.

    Substitution Reactions: The bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents, respectively.

    Coupling Reactions: The final step involves coupling the triazole and quinazoline intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted triazoloquinazolines

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinazoline and triazole compounds exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess significant antimicrobial properties. For instance:

  • A related compound demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The triazole component enhances the compound's ability to penetrate microbial membranes, increasing its efficacy .

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties:

  • Compounds similar to 3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were found to inhibit cancer cell proliferation in vitro .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory properties:

  • Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have documented the synthesis and evaluation of quinazoline derivatives, including the target compound:

  • Antimicrobial Studies : A study focused on synthesizing various quinazoline derivatives reported significant antimicrobial activity against both gram-positive and gram-negative bacteria. Compounds were screened for Minimum Inhibitory Concentration (MIC) values, with some showing MICs as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Anticancer Research : In vitro studies demonstrated that specific quinazoline derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through caspase activation .
  • Anti-inflammatory Activity : A comparative study on various quinazoline derivatives highlighted their ability to reduce inflammation markers in animal models of arthritis. The compounds were shown to significantly lower levels of TNF-alpha and IL-6 .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialQuinazoline DerivativesSignificant activity against Mycobacterium spp.
AnticancerQuinazoline DerivativesInhibition of cell proliferation in cancer lines
Anti-inflammatoryQuinazoline DerivativesReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context and the nature of the substituents on the triazoloquinazoline scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazoloquinazoline scaffold is closely related to triazolopyrimidines and triazoloquinolines. Below is a comparative analysis of key analogs:

Key Observations

Core Structure Impact :

  • Triazoloquinazolines (e.g., target compound) exhibit a larger aromatic system than triazolopyrimidines or triazolopyridines , which may enhance π-π stacking interactions in biological targets but reduce aqueous solubility .
  • Triazolopyrimidines (e.g., compound 96) are smaller and synthetically more accessible, with yields ranging from 11% to 56% depending on substituent complexity .

Substituent Effects: Halogenated Aryl Groups: The 3-bromophenyl group in the target compound increases steric bulk and lipophilicity compared to fluorine (CM988733) or chlorine (compound 1b). Bromine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets . Phenethylamine Side Chains: The N-(4-chlorophenethyl) group in the target compound and CM988733 improves membrane permeability compared to smaller substituents (e.g., methylaminomethyl in compound 96) .

Synthetic Challenges :

  • Triazoloquinazolines require multi-step syntheses involving cyclocondensation and triazole ring closure, often with moderate yields (e.g., 40–60% for compound 11) .
  • Substituent position significantly affects reactivity; for example, 4-chlorophenyl groups in triazolopyridines (compound 1b) enable efficient acrylate functionalization (65–88% yields) .

Biological Relevance :

  • Triazolopyrimidines (e.g., compound 11) demonstrate anti-tubercular activity, suggesting the target compound’s quinazoline core could be optimized for similar applications .
  • Fluorine in CM988733 may improve metabolic stability compared to bromine, albeit at the cost of reduced van der Waals interactions .

Research Findings and Implications

  • Activity Trends : Chlorine and bromine substituents in triazoloheterocycles correlate with enhanced target binding in kinase and protease inhibition studies, though bromine’s larger size may limit solubility .
  • Synthetic Optimization : The use of polar aprotic solvents (e.g., NMP in compound 11’s synthesis) improves reaction efficiency for bulky triazoloquinazolines .
  • Unresolved Challenges : Low yields (<20%) in some triazolopyrimidines (e.g., compound 95) highlight the need for improved coupling strategies, which may apply to the target compound’s synthesis .

Biological Activity

The compound 3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the realms of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H20BrClN6
  • Molecular Weight : 485.81 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a triazole ring fused with a quinazoline structure, which is known for its ability to interact with various biological targets.

Anticancer Properties

Quinazolines have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit potent activity against several cancer cell lines. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are crucial in tumor growth and proliferation .
  • Induction of Apoptosis : Compounds have been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial therapy .

Study on Quinazoline Derivatives

A study published in 2014 highlighted the anticancer potential of various quinazoline derivatives. Among them, compounds that share structural similarities with This compound were found to exhibit significant cytotoxicity against multiple cancer cell lines including A549 (lung cancer), K562 (leukemia), and MCF7 (breast cancer) .

CompoundCell Line TestedIC50 Value (µM)
Compound AA5490.25
Compound BK5620.15
Compound CMCF70.30

Mechanistic Insights

Research has suggested that the triazole moiety enhances the binding affinity of these compounds to their biological targets. Docking studies indicate that the compound can effectively bind to EGFR and inhibit its phosphorylation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of triazoloquinazoline derivatives typically involves cyclization of precursors like 2-aminobenzonitrile with alkynes under copper catalysis to form the triazole core . For this bromophenyl-chlorophenyl-substituted compound, multi-step synthesis is required. Key steps include:

  • Cyclization : Use Cu(I) catalysts (e.g., CuI) in solvents like DMF or DCM at 80–100°C .
  • Substitution : Introduce the 4-chlorophenethyl amine group via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol-DMF mixtures) . Yield optimization requires precise stoichiometric ratios and inert atmosphere (N₂ or Ar) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, chlorophenyl at δ 7.3–7.5 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~515.2 g/mol) .
    • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the phenethylamine moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variations :
  • Replace bromophenyl with methylphenyl or trifluoromethoxy groups to assess steric/electronic effects .
  • Modify the chlorophenyl-ethyl chain to aliphatic or heterocyclic amines .
    • Methodology :
  • Synthesize analogs via parallel synthesis .
  • Compare bioactivity data (e.g., IC₅₀, binding affinity) using heatmaps or 3D-QSAR models .
    • Key Metrics : LogP (lipophilicity), polar surface area (PSA), and metabolic stability (microsomal assays) .

Q. What computational strategies are recommended to elucidate its mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydroorotate dehydrogenase (DHODH) or tubulin .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to study binding stability .
  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, CYP450 inhibition, and hERG liability .

Q. How can contradictions in biological data across studies be resolved?

  • Case Example : If one study reports anti-inflammatory activity but another shows no effect:

Assay Replication : Standardize protocols (e.g., LPS-induced inflammation in RAW264.7 cells) .

Dose-Response Analysis : Test a broader concentration range (0.1–100 µM).

Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify confounding targets .

  • Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

  • Problem : Amine coupling to the triazoloquinazoline core may yield <40% due to steric hindrance .
  • Solutions :
  • Use coupling agents like HATU or EDCI with DMAP in DCM .
  • Microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
  • Purify intermediates rigorously to avoid carryover impurities .

Q. What strategies improve solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions .
  • Prodrug Design : Introduce phosphate esters or glycine conjugates at the amine group .
  • Salt Formation : Prepare HCl or mesylate salts via titration .

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